Octyl decyl phthalate

Description

Properties

IUPAC Name |

2-O-decyl 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAGMBHLXLZJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047497 | |

| Record name | Octyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl decyl phthalate is a colorless liquid with a mild, characteristic odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Clear liquid; [Hawley] | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl decyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 °F at 4 mmHg (NTP, 1992), 233-267 °C at 4 mm Hg | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

455 °F (NTP, 1992), 455 °F (COC) | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.972 to 0.976 (USCG, 1999), 0.972-0.976 at 20 °C/20 °C | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000039 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Octyl decyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

119-07-3 | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyl decyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl decyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-decyl 2-octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl decyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E1KBO18K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (USCG, 1999), Freezing point: -40 °C | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20813 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTYL DECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Octyl decyl phthalate chemical properties and structure

An In-depth Technical Guide to Octyl Decyl Phthalate: Chemical Properties, Structure, and Analytical Methodologies

Introduction

This compound, a significant member of the high-molecular-weight phthalate esters, serves a critical role as a plasticizer, primarily to enhance the flexibility and durability of polymeric materials. Its unique combination of long alkyl chains imparts desirable properties such as low volatility and high permanence, making it a compound of interest in various industrial applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Chemical Identity and Structure

This compound is a diester of phthalic acid, characterized by the presence of both an octyl and a decyl ester group attached to the benzene ring. This asymmetric substitution pattern is a key feature of its molecular architecture.

1.1. Nomenclature and Identification

-

IUPAC Name : 2-O-decyl 1-O-octyl benzene-1,2-dicarboxylate[1][2]

-

Synonyms : n-Octyl n-decyl phthalate, Phthalic acid, octyldecyl ester, Dinopol 235, Polycizer 532, Polycizer 562, Staflex 500[1][4]

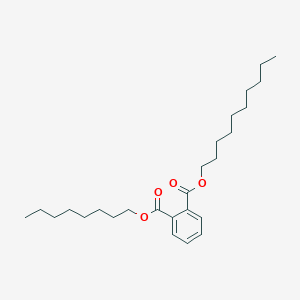

1.2. Molecular Structure

The structure of this compound consists of a central benzene ring to which two carboxylate groups are attached at adjacent positions (ortho-positions). These carboxylate groups are esterified with an octyl (-C₈H₁₇) and a decyl (-C₁₀H₂₁) alkyl chain, respectively.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in various matrices and for developing appropriate analytical methods.

2.1. Physical Properties

This compound is a colorless, oily liquid with a mild, characteristic odor.[2][5] It is less dense than water and is insoluble in water, causing it to float.[2][5]

| Property | Value | Source |

| Molecular Weight | 418.61 g/mol | [6] |

| Melting Point | -40 °F (-40 °C) | [2] |

| Boiling Point | 462 °F (239 °C) at 4 mmHg | |

| Density | 0.972 - 0.976 g/cm³ at 20 °C | [5] |

| Flash Point | 455 °F (235 °C) | [2] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 3.88 x 10⁻⁷ mm Hg at 25 °C (estimated) | [5] |

| Refractive Index | 1.482 at 25 °C | [2] |

2.2. Chemical Reactivity

This compound exhibits reactivity typical of esters. It can react with acids, which may liberate heat along with the corresponding alcohols (octanol and decanol) and phthalic acid. Strong oxidizing acids can lead to a vigorous and potentially exothermic reaction. Interaction with caustic solutions also generates heat. Furthermore, mixing with alkali metals and hydrides can produce flammable hydrogen gas.

Analytical Methodologies

The detection and quantification of this compound are essential for quality control, environmental monitoring, and safety assessment. Gas chromatography and liquid chromatography are the primary techniques employed for its analysis.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective technique for the separation and identification of phthalates due to its simplicity, speed, and cost-effectiveness.[7][8] The separation of a complex mixture of phthalates, including this compound, can be achieved on various GC stationary phases.[7][9] The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation :

-

For solid samples, extraction with a solvent mixture such as methylene chloride/acetone (1:1) or hexane/acetone (1:1) is recommended.[10]

-

Aqueous samples should be extracted with methylene chloride at a pH between 5 and 7.[10]

-

The extract is then concentrated and may require a cleanup step, such as gel permeation chromatography, to remove interfering substances.[10]

-

-

GC-MS Conditions :

-

Injector : Splitless mode, temperature of 250-290 °C.

-

Column : A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used.[7]

-

Oven Temperature Program : An initial temperature of around 150 °C, held for a short period, followed by a ramp to a final temperature of 280-300 °C.[10]

-

Carrier Gas : Helium at a constant flow rate.

-

Mass Spectrometer : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. A common base peak ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[8]

-

Caption: Workflow for the analysis of this compound using GC-MS.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for samples that are not amenable to GC due to thermal instability or high boiling points.[11] Reversed-phase HPLC is the most common mode of separation.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation :

-

Similar to GC-MS, a suitable extraction and cleanup procedure is required to isolate the analyte from the sample matrix.

-

The final extract should be dissolved in a solvent compatible with the mobile phase.

-

-

HPLC Conditions :

-

Column : A C18 or a specialized reverse-phase column like Newcrom R1 is effective for the separation of this compound.[4][11]

-

Mobile Phase : A mixture of acetonitrile and water is typically used.[4][11] An acid, such as phosphoric acid, may be added to improve peak shape. For mass spectrometry detection, a volatile acid like formic acid should be used instead.[4][11]

-

Detection : UV detection at wavelengths around 230 nm and 270 nm is suitable for phthalate esters.[12] Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity.

-

Applications and Safety Considerations

4.1. Industrial Applications

The primary application of this compound is as a plasticizer for polyvinyl chloride (PVC) and other polymers.[2] Its addition to these materials imparts flexibility, durability, and longevity. It can be found in a variety of products, including building materials, personal care products, detergents, packaging, and textiles.[2]

4.2. Toxicological Profile and Safety

Phthalates as a class of compounds have been subject to scrutiny due to their potential adverse health effects, with some being classified as endocrine disruptors.[7] While high-molecular-weight phthalates like this compound are generally considered to have lower toxicity than their low-molecular-weight counterparts, a thorough evaluation of their safety profile is crucial, especially in applications with potential for human exposure. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

This compound is a high-molecular-weight phthalate ester with a well-defined chemical structure and a range of physicochemical properties that make it a versatile plasticizer. Its analysis is reliably achieved through established chromatographic techniques such as GC-MS and HPLC, which provide the necessary sensitivity and selectivity for its detection and quantification in various matrices. A comprehensive understanding of its chemical properties, structure, and analytical behavior is essential for its appropriate use in industrial applications and for ongoing research into its environmental fate and toxicological profile.

References

-

Decyl Octyl Phthalate CAS#: 119-07-3 • ChemWhat | Database of Chemicals & Biologicals. [Link]

-

Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. [Link]

-

This compound - mzCloud. [Link]

-

This compound - SIELC Technologies. [Link]

-

This compound | C26H42O4 | CID 8380 - PubChem - NIH. [Link]

-

This compound - precisionFDA. [Link]

-

Isodecyl octyl phthalate | C26H42O4 | CID 14902 - PubChem - NIH. [Link]

-

n-Octyl n-decyl phthalate - EZGC Method Translator. [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. [Link]

-

Chemical Properties of Di-n-octyl phthalate (CAS 117-84-0) - Cheméo. [Link]

-

1,2-Benzenedicarboxylic acid, decyl octyl ester - the NIST WebBook. [Link]

-

di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem. [Link]

-

n-Octyl n-decyl phthalate (T3D3658) - T3DB. [Link]

-

GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. [Link]

-

decyl octyl phthalate | CAS#:119-07-3 | Chemsrc. [Link]

-

Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD), part of Test Methods for Evaluati - EPA. [Link]

-

Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. [Link]

-

Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]

-

Decyl octyl phthalate: (A) Proposed fragmentation mechanism... - ResearchGate. [Link]

Sources

- 1. mzCloud – this compound [mzcloud.org]

- 2. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. echemi.com [echemi.com]

- 6. GSRS [precision.fda.gov]

- 7. Restek - Article [fr.restek.com]

- 8. gcms.cz [gcms.cz]

- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 10. epa.gov [epa.gov]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Isodecyl octyl phthalate | C26H42O4 | CID 14902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to n-Octyl n-Decyl Phthalate: Properties, Analysis, and Toxicological Profile

This guide provides a comprehensive technical overview of n-octyl n-decyl phthalate, a significant member of the phthalate ester family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core identification, chemical properties, synthesis, analytical methodologies, and its metabolic and toxicological implications. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical applicability.

Core Identification and Chemical Identity

n-Octyl n-decyl phthalate is a mixed diester of phthalic acid, featuring both an eight-carbon (octyl) and a ten-carbon (decyl) linear alkyl chain. This structure dictates its physical properties and its primary application as a plasticizer.

Molecular Formula: C₂₆H₄₂O₄[2]

Molecular Weight: 418.61 g/mol [2]

Synonyms and Trade Names

A clear understanding of the various names under which this compound is referenced is crucial for comprehensive literature and database searches.

| Type | Name |

| Systematic Name | 1,2-Benzenedicarboxylic acid, decyl octyl ester[4][5] |

| Common Synonyms | n-Decyl n-octyl phthalate, Phthalic acid, decyl octyl ester[2][4][6] |

| Trade Names | Dinopol 235, Polycizer 532, Polycizer 562, Staflex 500[4][5][6] |

Physicochemical Properties

n-Octyl n-decyl phthalate is a colorless, oily liquid with a mild, characteristic odor.[4][5][7] It is less dense than water and insoluble in it, which causes it to float.[4][5][7] Its high molecular weight and long alkyl chains contribute to its low volatility and high boiling point.

| Property | Value | Source |

| Melting Point | -40°F (-40°C) | (USCG, 1999)[4] |

| Boiling Point | 462°F (239°C) at 4 mmHg | (NTP, 1992)[4] |

| Flash Point | 455°F (235°C) | (NTP, 1992)[4] |

| Specific Gravity | 0.972 to 0.976 | (USCG, 1999)[4] |

| Water Solubility | Insoluble | [4][7] |

Synthesis of n-Octyl n-Decyl Phthalate

The industrial synthesis of n-octyl n-decyl phthalate, like other phthalate esters, is typically achieved through the esterification of phthalic anhydride with a mixture of n-octanol and n-decanol. This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or by organometallic catalysts like tetrabutyl titanate. The process involves heating the reactants and removing the water formed during the reaction to drive the equilibrium towards the product side.

The choice of a mixed-alcohol feedstock (n-octanol and n-decanol) results in a product that is a statistical mixture of di-n-octyl phthalate, di-n-decyl phthalate, and the desired n-octyl n-decyl phthalate. The ratio of the starting alcohols can be adjusted to favor the formation of the mixed ester.

Caption: Generalized synthesis pathway for n-octyl n-decyl phthalate.

Analytical Methodologies

Accurate quantification of n-octyl n-decyl phthalate in various matrices, from consumer products to biological samples, is essential for exposure assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust technique for this purpose. High-performance liquid chromatography (HPLC) is also a viable method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers excellent chromatographic resolution and definitive identification based on mass spectra. The following is a generalized protocol for the analysis of n-octyl n-decyl phthalate.

1. Sample Preparation (Extraction):

-

Solid Samples (e.g., plastics, toys): The sample is typically dissolved in a suitable solvent like tetrahydrofuran (THF), followed by precipitation of the polymer with a non-solvent such as hexane or methanol. The supernatant containing the phthalates is then collected.

-

Liquid Samples (e.g., beverages, biological fluids): Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) can be employed to isolate and concentrate the phthalates.

-

Internal Standard: An internal standard, such as benzyl benzoate, should be added at the beginning of the sample preparation process to correct for variations in extraction efficiency and instrument response.

2. GC-MS Analysis:

-

GC Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rtx-5ms), is commonly used.[2]

-

Injection: A splitless injection is often used for trace analysis to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is employed to separate the phthalates based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a few minutes.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is preferred for its higher sensitivity and selectivity. The characteristic fragment ion at m/z 149 is a common quantifier for many phthalates.

Caption: Standard workflow for the analysis of n-octyl n-decyl phthalate by GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly with UV detection, provides an alternative analytical approach.

1. Sample Preparation: Similar extraction procedures as for GC-MS are used. The final extract is dissolved in the mobile phase.

2. HPLC Analysis:

-

Column: A reverse-phase column, such as a C18 or a phenyl-hexyl column, is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed.

-

Detection: A UV detector set at a wavelength where phthalates absorb (around 225 nm) is a common choice. For higher specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Metabolism and Toxicology

The toxicological profile of phthalates is a subject of extensive research, with concerns primarily focused on their endocrine-disrupting properties and effects on reproductive health.[7][8]

Metabolic Pathway

Upon ingestion or absorption, phthalate diesters like n-octyl n-decyl phthalate are not metabolically inert. The primary metabolic pathway involves a two-step process:

-

Hydrolysis: The diester is first hydrolyzed by esterases, primarily in the gut and liver, to its corresponding monoester, mono-n-octyl phthalate and mono-n-decyl phthalate, and the respective alcohols.[5] The monoesters are generally considered the more toxicologically active metabolites.

-

Secondary Metabolism: The monoesters can undergo further metabolism. This includes oxidation of the alkyl chain to form more polar metabolites or conjugation with glucuronic acid to facilitate excretion in the urine and feces.[5]

Sources

- 1. Separation of Octyl decyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 3. cpsc.gov [cpsc.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. agilent.com [agilent.com]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to the Mechanism of Action of Octyl Decyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl decyl phthalate (ODP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1] Its widespread use results in ubiquitous human exposure, raising concerns about its potential health effects.[2][3] This guide synthesizes the current understanding of the molecular mechanisms underlying the biological activity of ODP and related phthalates. The core mechanism involves the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), leading to downstream effects on gene expression that regulate lipid metabolism and cellular proliferation.[4][5] Furthermore, ODP and its metabolites are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with reproductive and developmental processes.[6][7] This document provides a detailed examination of the metabolic activation, primary molecular targets, affected signaling pathways, and the resulting toxicological outcomes associated with ODP exposure. It also includes standardized experimental protocols for investigating these mechanisms, offering a comprehensive resource for the scientific community.

Introduction: The Chemical and Biological Landscape of this compound

This compound (CAS No. 119-07-3), also known as n-octyl n-decyl phthalate, is a diester of phthalic acid with C8 and C10 linear alkyl chains.[1] It is a colorless, oily liquid with low water solubility and is extensively used in the manufacturing of a wide array of consumer products, including building materials, packaging, and personal care items.[1] As a plasticizer, ODP is not chemically bound to the polymer matrix, allowing it to leach into the environment and subsequently lead to human exposure through ingestion, inhalation, and dermal contact.[2]

The primary health concerns associated with phthalates, including ODP, stem from their classification as endocrine-disrupting chemicals.[7][8][9] EDCs are exogenous substances that can interfere with any aspect of hormone action.[7] For high molecular weight phthalates like ODP, the toxicological activity is often mediated by their metabolites, which are formed following in vivo hydrolysis.[10][11][12] These monoester metabolites are considered the primary active agents responsible for interacting with cellular targets and initiating a cascade of biological effects.[10][13]

Metabolic Activation: The Gateway to Biological Activity

The biological activity of this compound is intrinsically linked to its metabolism. The parent diester is relatively inert; however, upon entering the body, it undergoes rapid hydrolysis by non-specific esterases and lipases, primarily in the intestine and other tissues.[10][14] This initial metabolic step, known as Phase I metabolism, cleaves one of the ester bonds to yield the monoester metabolite, mono-octyl phthalate or mono-decyl phthalate, and the corresponding alcohol.[11]

These monoester metabolites are the key toxicologically active species.[10][13] They can undergo further Phase I metabolism, including oxidation of the alkyl side chain, to produce various oxidative metabolites.[11] Subsequently, these metabolites can be conjugated with glucuronic acid in a Phase II reaction, which increases their water solubility and facilitates their excretion in urine and feces.[11] The metabolic conversion to monoesters is crucial, as these molecules are the primary ligands for nuclear receptors.[5]

Molecular Initiating Event: Peroxisome Proliferator-Activated Receptors (PPARs) as Primary Targets

The central mechanism of action for many phthalates, including the active metabolites of ODP, is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing critical roles in the regulation of lipid and glucose homeostasis, cellular proliferation and differentiation, and inflammation.[5] There are three main subtypes of PPARs:

-

PPARα (alpha): Primarily expressed in the liver, kidney, heart, and muscle. It is a key regulator of fatty acid catabolism.

-

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation and cell proliferation.

-

PPARγ (gamma): Predominantly found in adipose tissue, it is a master regulator of adipogenesis and is also involved in glucose metabolism and inflammation.

Phthalate monoesters, particularly those with longer alkyl chains, have been shown to bind to and activate PPARs, with a notable affinity for PPARα and PPARγ.[13][15] This interaction is considered the molecular initiating event that triggers a cascade of downstream effects. Studies have demonstrated that the potency and efficacy of phthalate monoesters for PPAR activation generally increase with the length of the alkyl side-chain.[13]

The activation of PPARα by phthalate metabolites leads to the classic "peroxisome proliferation" effect observed in rodents, characterized by an increase in the size and number of peroxisomes in liver cells and the induction of enzymes involved in fatty acid β-oxidation.[4] While this effect is a well-established marker of phthalate exposure in rodents, its relevance to humans is debated due to species-specific differences in PPARα expression and response.[13]

Signaling Pathway: PPAR Activation

The following diagram illustrates the generalized signaling pathway following the activation of a PPAR by a phthalate monoester.

Caption: PPAR activation by a phthalate monoester metabolite.

Endocrine Disruption: Interference with Hormonal Pathways

Beyond PPAR activation, phthalates are well-documented endocrine disruptors that can interfere with the reproductive system.[2][6] The anti-androgenic effects are of particular concern, especially during critical developmental windows.[7] While the exact mechanism for ODP is less characterized than for some other phthalates like DEHP or DBP, the general mechanisms for phthalate-induced reproductive toxicity include:

-

Inhibition of Steroidogenesis: Phthalates can disrupt the synthesis of testosterone in Leydig cells of the testes.[6] This can lead to a reduction in circulating testosterone levels, which is crucial for the development and function of the male reproductive system.

-

Alteration of Gene Expression: Phthalates can modulate the expression of genes involved in hormone synthesis, transport, and metabolism.[6]

-

Estrogenic Activity: Some phthalates have been shown to exhibit weak estrogenic activity, meaning they can mimic the effects of estrogen, potentially disrupting the hormonal balance.[8]

These endocrine-disrupting activities can lead to a range of adverse outcomes, including testicular dysgenesis syndrome, reduced fertility, and malformations of the reproductive tract.[6]

Quantitative Data Summary: Receptor Activation and Toxicological Endpoints

The following table summarizes key quantitative data related to the activity of phthalates. Note that specific data for this compound is limited in the public domain, and data for structurally related phthalates are often used to infer its potential activity.

| Compound/Metabolite | Receptor/Assay | Endpoint | Value | Reference |

| Di-n-octyl phthalate (DNOP) | Estrogen Receptor Assay | Estrogenic Activity | No activity observed | [8] |

| Dicyclohexyl phthalate (DCHP) | Human PXR | EC50 | 8.7 µM | [16] |

| Dicyclohexyl phthalate (DCHP) | Mouse PXR | EC50 | 5.9 µM | [16] |

| Di-iso-decyl phthalate (DIDP) | Human PPARγ | G Score (in silico) | -9.99 | [15] |

| Di-iso-decyl phthalate (DIDP) | Estrogen Receptor Assay | Estrogenic Activity | No activity observed | [8] |

PXR: Pregnane X Receptor, another nuclear receptor activated by some phthalates. EC50: Half maximal effective concentration. G Score: A measure of binding affinity from molecular docking studies.

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanism of action of ODP, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for key experiments.

In Vitro Nuclear Receptor Activation Assay (Reporter Gene Assay)

This protocol is designed to quantify the ability of ODP metabolites to activate PPARs.

Principle: A host cell line is co-transfected with two plasmids: one expressing the full-length PPAR protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs). If the test compound activates the PPAR, the receptor-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or CV-1) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transfection: Co-transfect the cells with a PPAR expression vector (e.g., pCMX-hPPARα) and a reporter plasmid (e.g., pGL3-PPRE-luc). A β-galactosidase expression vector should also be included as an internal control for transfection efficiency.

-

Compound Exposure: After 24 hours, replace the medium with fresh medium containing the test compound (ODP monoester metabolite) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPAR agonist like Wy-14,643 for PPARα).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

β-Galactosidase Assay: Measure the β-galactosidase activity in the cell lysates to normalize the luciferase data for transfection efficiency.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Experimental Workflow: Reporter Gene Assay

Caption: Workflow for a PPAR reporter gene assay.

Conclusion and Future Directions

The mechanism of action of this compound is primarily driven by its monoester metabolites, which act as agonists for nuclear receptors, most notably PPARs. This interaction triggers changes in gene expression that can lead to peroxisome proliferation (in rodents) and disruption of lipid metabolism. Furthermore, as an endocrine-disrupting chemical, ODP and its metabolites can interfere with steroidogenesis, contributing to reproductive and developmental toxicity.

While the general mechanisms for high molecular weight phthalates are established, further research is needed to delineate the specific dose-response relationships and toxicological profile of ODP itself. Future studies should focus on:

-

Metabolite-Specific Activity: Characterizing the relative potency of different ODP metabolites in activating various nuclear receptors.

-

Human Relevance: Investigating the effects of ODP metabolites on human primary cells and tissues to better understand the species-specific differences in response.

-

Mixture Effects: Assessing the combined effects of ODP with other phthalates and environmental contaminants to reflect real-world exposure scenarios.

A deeper understanding of these mechanisms is crucial for accurate risk assessment and the development of safer alternatives.

References

-

Chen, F. P., Chien, M. H., & Chen, Y. L. (2018). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Molecular Sciences, 19(12), 3899. [Link]

-

Radke, M., & Jurewicz, J. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 18(11), 5681. [Link]

-

Sui, Y., Helsley, R. N., Park, S. H., & Zhou, C. (2020). Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice. Environmental Health Perspectives, 128(1), 17001. [Link]

-

U.S. Consumer Product Safety Commission. (2010). Overview of Phthalates Toxicity. [Link]

-

Gopikrishna, V., & Muralidhara. (2013). Phthalates Efficiently Bind to Human Peroxisome Proliferator Activated Receptor and Retinoid X Receptor α, β, γ Subtypes: An in Silico Approach. Journal of Applied Toxicology, 33(11), 1335-1346. [Link]

-

Hurst, C. H., & Waxman, D. J. (2003). Peroxisome proliferator-activated receptors: mediators of phthalate ester-induced effects in the male reproductive tract? Toxicological Sciences, 74(1), 1-5. [Link]

-

Latini, G., Scoditti, E., Massaro, M., Verrotti, A., & De Felice, C. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. PPAR Research, 2011, 258267. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Di-n-octylphthalate (DNOP). [Link]

-

Bility, K., Thompson, J. T., McKee, R. H., David, R. M., Butala, J. H., & Peters, J. M. (2004). Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters. Toxicological Sciences, 82(1), 17-29. [Link]

-

Singh, S., & Li, S. S. (2011). Reproductive toxic potential of phthalate compounds – State of art review. Journal of Hazardous Materials, 194, 1-10. [Link]

-

Miralles, P., Chisvert, A., & Salvador, A. (2021). Liquid chromatography‐Orbitrap Tribrid high‐resolution mass spectrometry using data dependent‐tandem mass spectrometry with triple stage fragmentation as a screening tool to perform identification and risk assessment of unknown substances in food contact epoxy resin. Journal of Mass Spectrometry, 56(11), e4781. [Link]

-

Schönfeld, P., & Reiser, G. (2021). Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply. Journal of Neurochemistry, 159(3), 512-528. [Link]

-

Eick, S. M., Goin, D. E., Cushing, L. J., DeMicco, E., Smith, S. C., Park, J. S., ... & Woodruff, T. J. (2023). Impact of prenatal phthalate exposure on newborn metabolome and infant neurodevelopment. Nature Communications, 14(1), 1785. [Link]

-

Dutta, S., Haggerty, D. K., Rappolee, D. A., & Ruden, D. M. (2020). Phthalate Exposure and Long-Term Epigenomic Consequences: A Review. Frontiers in Genetics, 11, 405. [Link]

-

Wang, Y., Qian, H., & Zhang, Z. (2021). Phthalates and Their Impacts on Human Health. International Journal of Environmental Research and Public Health, 18(10), 5173. [Link]

-

Ziv-Gal, A., & Flaws, J. A. (2016). Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries. Toxicology and Applied Pharmacology, 306, 42-50. [Link]

-

Zhang, C., Wang, J., Zhang, C., & Zhang, Z. (2025). Ecotoxicological effects of phthalate esters: A review. Environmental Pollution, 369, 126664. [Link]

-

Kim, S. H., Park, M. J., & Choi, Y. J. (2014). Phthalate exposure and childhood obesity. Annals of Pediatric Endocrinology & Metabolism, 19(2), 69-75. [Link]

-

Mikula, P., Svobodová, Z., & Smutná, M. (2005). Phthalates: toxicology and food safety - a review. Czech Journal of Food Sciences, 23(6), 217-223. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8380, this compound. [Link]

-

U.S. Food and Drug Administration. Global Substance Registration System: this compound. [Link]

-

Switch Natural. (2021). Endocrine Disrupting Chemicals. [Link]

-

California State University, Northridge. (2018). Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA. [Link]

-

Danish Environmental Protection Agency. (2014). Environmental impacts of certain phthalates and alternatives to phthalates. [Link]

-

Toxin and Toxin Target Database (T3DB). (2009). n-Octyl n-decyl phthalate (T3D3658). [Link]

-

Ministry of the Environment, Japan. (2010). Initial Risk Assessment Report for Di-n-octyl phthalate. [Link]

-

OECD SIDS. (2005). SIDS INITIAL ASSESSMENT PROFILE for 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich. [Link]

Sources

- 1. This compound | C26H42O4 | CID 8380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Czech Journal of Food Sciences: Phthalates: toxicology and food safety - a review [cjfs.agriculturejournals.cz]

- 4. Peroxisome proliferator-activated receptors: mediators of phthalate ester-induced effects in the male reproductive tract? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine Disrupting Chemicals — Switch Natural [switchnatural.com]

- 8. mdpi.com [mdpi.com]

- 9. csun.edu [csun.edu]

- 10. cpsc.gov [cpsc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Environmentally relevant mixtures of phthalates and phthalate metabolites differentially alter the cell cycle and apoptosis in mouse neonatal ovaries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phthalates efficiently bind to human peroxisome proliferator activated receptor and retinoid X receptor α, β, γ subtypes: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Octyl decyl phthalate synthesis and purification techniques

An In-Depth Technical Guide to the Synthesis and Purification of Octyl Decyl Phthalate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification methodologies for this compound, a mixed-ester plasticizer of significant industrial relevance. The content is structured to deliver not only procedural steps but also the underlying scientific principles, catering to researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.

Introduction to this compound

This compound is a member of the phthalate ester family, a class of compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of polymers, most notably polyvinyl chloride (PVC).[1] As a mixed-ester phthalate, it is synthesized from phthalic anhydride and a combination of octanol and decanol. This specific combination of alkyl chains provides a desirable balance of properties, including low volatility and high permanence, making it a valuable component in various applications ranging from medical devices to consumer goods.[2]

The synthesis and purification of this compound are critical processes that dictate the final product's quality, purity, and performance characteristics. This guide will delve into the intricacies of these procedures, offering both theoretical insights and practical, field-proven protocols.

Synthesis of this compound: A Mechanistic Approach

The industrial production of this compound is achieved through the esterification of phthalic anhydride with a mixture of octanol and decanol.[1] This reaction is typically catalyzed by an acid and proceeds in a two-step manner.

Chemical Principles and Reaction Mechanism

The synthesis of phthalate esters from phthalic anhydride is a classic example of nucleophilic acyl substitution. The overall process can be summarized by the following general reaction scheme:

C₆H₄(CO)₂O + ROH + R'OH → C₆H₄(COOR)(COOR') + H₂O

Where R and R' represent the octyl and decyl alkyl chains.

The reaction mechanism involves two sequential esterification steps:

-

Monoester Formation: The first step is a rapid, non-catalytic addition of an alcohol molecule to the phthalic anhydride ring, opening it to form a monoester.[1][2] This reaction is generally facile and can occur even without a catalyst.[2]

-

Diester Formation: The second esterification, converting the monoester to a diester, is a slower, equilibrium-limited reaction that requires a catalyst and elevated temperatures to proceed at a practical rate.[1][2] The water produced during this step must be continuously removed to drive the equilibrium towards the product side.[3]

A plausible mechanism for the acid-catalyzed second esterification step is as follows:

-

Protonation of the carboxylic acid group of the monoester by the acid catalyst.

-

Nucleophilic attack by a second alcohol molecule (either octanol or decanol) on the protonated carbonyl carbon.

-

A series of proton transfers.

-

Elimination of a water molecule to form the diester and regenerate the catalyst.[2]

Key Process Parameters and Their Rationale

The successful synthesis of this compound hinges on the careful control of several key parameters:

| Parameter | Typical Range | Rationale |

| Reactant Molar Ratio | 1 : 2.1-5.0 (Anhydride:Total Alcohols) | An excess of the alcohol mixture is used to shift the reaction equilibrium towards the formation of the diester product.[1] |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, organometallic compounds (e.g., titanates, stannous esters) | Acid catalysts are effective in promoting the esterification reaction.[3][4][5] The choice of catalyst can influence reaction rate, temperature requirements, and the complexity of post-reaction purification.[4][5] |

| Catalyst Concentration | 0.2-10 wt% of phthalic anhydride | A sufficient concentration is needed to achieve a desirable reaction rate. However, excessive amounts can lead to side reactions and increase the burden of purification.[5] |

| Reaction Temperature | 140-240°C | Higher temperatures increase the reaction rate and facilitate the removal of water.[5][6] However, excessively high temperatures can lead to the formation of olefins and other undesirable byproducts.[4] |

| Reaction Time | 0.5-10 hours | The reaction is monitored until the desired conversion is achieved, typically by measuring the acid number of the reaction mixture.[5][6] |

Experimental Protocol for Synthesis

The following is a generalized, step-by-step protocol for the laboratory-scale synthesis of this compound:

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus fitted with a condenser to facilitate the removal of water.[7]

-

Charging Reactants: Phthalic anhydride, a mixture of octanol and decanol (in a slight molar excess), and the chosen catalyst are added to the reaction flask.[5][7]

-

Inert Atmosphere: The system is purged with nitrogen to prevent oxidation at high temperatures.

-

Heating and Reaction: The reaction mixture is heated to the desired temperature (typically between 160°C and 220°C) with continuous stirring.[7][8] The formation of water will be observed in the Dean-Stark trap.

-

Monitoring Progress: The reaction is monitored by periodically taking samples and determining the acid number via titration with a standardized alcoholic KOH solution.[7] The reaction is considered complete when the acid number falls below a predetermined value.

-

Cooling: Once the reaction is complete, the heating is discontinued, and the mixture is allowed to cool.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted alcohols, catalyst residues, and potentially some byproducts. A multi-step purification process is necessary to obtain a high-purity product.

Overview of Purification Strategies

The primary goals of the purification process are:

-

Neutralization and removal of the acid catalyst.

-

Removal of excess unreacted octanol and decanol.

-

Removal of any colored impurities or byproducts.

Detailed Purification Protocols

Step 1: Neutralization and Catalyst Removal

-

Alkaline Wash: The cooled crude product is washed with an aqueous solution of a weak base, such as sodium carbonate or sodium hydroxide, to neutralize the acidic catalyst and any remaining phthalic acid monoester.

-

Water Washes: The organic layer is then washed multiple times with deionized water to remove the salt formed during neutralization and any residual base.

-

Phase Separation: The aqueous and organic layers are separated using a separatory funnel.

Step 2: Vacuum Distillation

-

Purpose: Vacuum distillation is employed to remove the excess, relatively high-boiling octanol and decanol from the much less volatile this compound.[7][9] Distillation under reduced pressure is crucial to lower the boiling points of the alcohols, thereby preventing thermal degradation of the phthalate ester.[10]

-

Procedure: The washed and dried organic phase is transferred to a distillation apparatus. The pressure is gradually reduced, and the temperature is increased to distill off the unreacted alcohols.[6][7]

-

Endpoint: The distillation is complete when the rate of distillate collection significantly decreases.

Step 3: Decolorization (Optional)

-

Activated Carbon Treatment: If the product has a noticeable color, it can be treated with activated carbon.

-

Filtration: The mixture is then filtered to remove the activated carbon, yielding a clear, colorless product.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the purity and identity of the final product.

Techniques for Purity Assessment

-

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating and quantifying the components of the final product.[11] It can be used to determine the percentage of this compound and identify and quantify any residual alcohols or byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for assessing the purity of phthalate esters.[12] Reversed-phase HPLC with a UV detector is commonly employed.[12]

-

Acid Number Titration: A final acid number titration ensures that all acidic components have been effectively removed.

Interpretation of Analytical Data

The analytical data should confirm a high percentage purity of the desired this compound, with minimal levels of residual starting materials and byproducts. The absence of significant peaks other than the product in the GC or HPLC chromatogram is indicative of a successful synthesis and purification. Mass spectrometry data can be used to confirm the molecular weight and fragmentation pattern of the synthesized ester.

Conclusion

The synthesis and purification of this compound are well-established processes that require a solid understanding of chemical reaction engineering principles and separation techniques. By carefully controlling the reaction conditions and implementing a robust purification scheme, a high-purity product suitable for a wide range of applications can be consistently produced. The methodologies outlined in this guide provide a strong foundation for researchers and professionals working with this important class of compounds.

References

-

Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. (2021). ResearchGate. [Link]

-

Phthalates. Wikipedia. [Link]

- Method of making phthalate esters. (1956).

-

A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. (2005). ResearchGate. [Link]

-

A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI. [Link]

-

Determination of Phthalate Esters in Water and Liquid Pharmaceutical Samples by Dispersive Liquid-Liquid Microextraction (DLLME) and Gas Chromatography with Flame Ionization Detection (GC-FID). (2014). ResearchGate. [Link]

-

Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection. (2005). PubMed. [Link]

-

Catalytic upcycling of PVC waste-derived phthalate esters into safe, hydrogenated plasticizers. (2021). Royal Society of Chemistry. [Link]

-

Analysis of Phthalates in Body Wash using Solid-Supported Liquid-Liquid Extraction. (2013). Agilent. [Link]

-

Determination of Phthalate Esters in Drinking Water using Solid-phase Extraction and Gas Chromatography. SciSpace. [Link]

-

Catalytic upcycling of phthalate plasticizers. Ghent University. [Link]

-

A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. OUCI. [Link]

-

Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018). PubMed Central. [Link]

-

(PDF) Determination of 11 Phthalate Esters in Beverages by Magnetic Solid-Phase Extraction Combined with High-Performance Liquid Chromatography. (2020). ResearchGate. [Link]

- Method for removing phthalate ester substances in animal and vegetable oil. (2013).

-

Method Development for Analysis A of Phthalates s by HPLC. (2012). OPUS Open Portal to University Scholarship. [Link]

- Method for synthesizing phthalate compounds. (2015).

- Production of mixed esters of phthalic acid. (1958).

-

SIMULTANEOUS DETERMINATION OF FIVE PHTHALATES IN WHITE SPIRITS USING LIQUID-LIQUID EXTRACTION FOLLOWED BY GAS CHROMATOGRAPHY-MAS. (2019). Journal of the Serbian Chemical Society. [Link]

-

HPLC Separation of Phthalates. SIELC Technologies. [Link]

- Catalyst for esterification and transesterification and process for producing ester. (2005).

-

The reaction of synthesizing phthalate acid esters. (2022). ResearchGate. [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. (2021). PubMed Central. [Link]

-

Quantitative Determination of Trace Amounts of Some Dialkyl Phthalates by Gas - Liquid Chromatography. (1967). Royal Society of Chemistry. [Link]

-

PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. [Link]

-

Esterification of phthalic anhydride with n-heksanol using selected catalysts. (2001). ResearchGate. [Link]

- Plasticizer. (2009).

-

Synthesis of di-octyl phthalate. PrepChem.com. [Link]

-

Solvent-free facile synthesis of di-octyl phthalate over heterogeneous sulfated zirconia acid catalyst. (2014). ResearchGate. [Link]

-

sec.-Octyl Hydrogen Phthalate. Organic Syntheses Procedure. [Link]

- Synthetic method for dioctadecyl phthalate. (2006).

-

Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry. [Link]

-

(PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. (2018). ResearchGate. [Link]

-

Production, Use, and Fate of Phthalic Acid Esters for Polyvinyl Chloride Products in China. ResearchGate. [Link]

- Preparation of plasticizer esters from phthalic anhydride residue. (2000).

- Method of making mixed esters of phthalic acid. (1981).

-

Determination of Phthalates in Biological Samples. Taylor & Francis Online. [Link]

- Synthesis of octyl esters and alcohols. (1970).

-

Methods for the determination of phthalates in food. JRC Publications Repository. [Link]

-

Phthalate esters: occurrence, toxicity, bioremediation, and advanced oxidation processes. (2023). Water Science & Technology. [Link]

-

Vacuum Distillation. (2022). YouTube. [Link]

-

Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]

-

Decyl octyl phthalate: (A) Proposed fragmentation mechanism... (2022). ResearchGate. [Link]

-

Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography. (2007). PubMed. [Link]

Sources

- 1. Phthalates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2009039018A1 - Plasticizer - Google Patents [patents.google.com]

- 4. US2760972A - Method of making phthalate esters - Google Patents [patents.google.com]

- 5. CN104592030B - Method for synthesizing phthalate compounds - Google Patents [patents.google.com]

- 6. CN1749235A - Synthetic method for dioctadecyl phthalate - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102295989B - Method for removing phthalate ester substances in animal and vegetable oil - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. opus.govst.edu [opus.govst.edu]

The Microbial Gauntlet: An In-depth Technical Guide to the Biodegradation Pathways of Octyl Decyl Phthalate

Foreword: The Environmental Imperative of Understanding Phthalate Degradation

Octyl decyl phthalate (ODP), a high-molecular-weight phthalic acid ester (PAE), is a ubiquitous plasticizer imparting flexibility and durability to a vast array of polymeric products. Its widespread use, however, is shadowed by its environmental persistence and potential endocrine-disrupting properties. As these synthetic molecules are not covalently bound to the polymer matrix, they readily leach into ecosystems, posing a significant challenge to environmental health. Microbial biodegradation stands as the most efficient and ecologically sound mechanism for the complete removal of ODP from contaminated environments. This technical guide provides a comprehensive exploration of the intricate biochemical pathways through which microorganisms dismantle this resilient xenobiotic compound. We will delve into the enzymatic machinery, the metabolic intermediates, and the genetic underpinnings of ODP biodegradation, offering a foundational resource for researchers, environmental scientists, and professionals in drug development and toxicology.

Section 1: The Initial Assault - Hydrolytic Cleavage of Ester Bonds

The microbial degradation of this compound commences with the hydrolytic cleavage of its two ester bonds. This crucial first step is catalyzed by a class of enzymes known as esterases or hydrolases. The asymmetrical nature of ODP, with its distinct octyl and decyl chains, implies a sequential or potentially simultaneous hydrolysis, liberating phthalic acid and the corresponding long-chain alcohols, 1-octanol and 1-decanol.

The Enzymatic Toolkit: Phthalate Ester Hydrolases

Microorganisms have evolved a diverse arsenal of esterases capable of acting on PAEs. These enzymes are broadly categorized based on their substrate specificity[1]:

-

Type I Diesterases: These enzymes hydrolyze one of the two ester bonds in a phthalate diester, producing a monoester intermediate.

-

Type II Monoesterases: These enzymes act on the remaining ester bond of the monoester, releasing phthalic acid.

-

Type III Hydrolases: Possessing broad substrate specificity, these enzymes can hydrolyze both ester bonds of a phthalate diester.

The degradation of a mixed, long-chain PAE like ODP likely involves a concerted action of these esterase types or a single, highly efficient Type III hydrolase. Genera such as Rhodococcus, Arthrobacter, and Gordonia are well-documented producers of potent PAE hydrolases[1][2]. The identification and characterization of novel hydrolases with high activity towards long-chain PAEs remain a significant area of research[3][4][5].

Experimental Protocol 1: Isolation of this compound-Degrading Microorganisms

This protocol outlines a standard enrichment and isolation procedure to obtain pure microbial cultures capable of utilizing ODP as a sole carbon and energy source.

Methodology:

-

Sample Collection: Collect soil or sediment samples from sites with a history of plastic pollution.

-

Enrichment Culture:

-

Prepare a basal salt medium (BSM) containing essential minerals.

-

Add 1 gram of the collected sample to 100 mL of BSM in a 250 mL Erlenmeyer flask.

-

Supplement the medium with 100 mg/L of this compound (dissolved in a minimal amount of a suitable solvent like acetone and added after autoclaving and cooling to avoid precipitation).

-

Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

-

-

Sub-culturing:

-

After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh BSM with ODP.

-

Repeat this sub-culturing step at least three times to enrich for ODP-degrading populations.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture.

-

Plate the dilutions onto BSM agar plates coated with a fine layer of ODP as the sole carbon source.

-

Incubate the plates at 30°C until distinct colonies appear.

-

-

Purification and Identification:

-

Select individual colonies and re-streak them on fresh ODP-agar plates to ensure purity.

-

Identify the purified isolates through 16S rRNA gene sequencing and morphological and biochemical characterization.

-

Section 2: Divergent Fates - Aerobic and Anaerobic Catabolism of Phthalic Acid

Once liberated, phthalic acid becomes the focal point for two distinct and fascinating metabolic routes, dictated by the presence or absence of oxygen.

The Aerobic Pathway: Oxygen-Dependent Ring Cleavage

Under aerobic conditions, the aromatic ring of phthalic acid is primed for cleavage by the incorporation of molecular oxygen. This process is initiated by a multi-component enzyme system, phthalate dioxygenase.

The aerobic degradation of phthalic acid generally proceeds as follows[1][2][6]:

-

Dioxygenation: Phthalate 3,4-dioxygenase or 4,5-dioxygenase hydroxylates the phthalate ring to form a cis-dihydrodiol.

-

Dehydrogenation: A dehydrogenase then oxidizes the cis-dihydrodiol to a dihydroxyphthalate intermediate.

-

Decarboxylation: A decarboxylase removes a carboxyl group, yielding protocatechuic acid (PCA).

-

Ring Cleavage: PCA is a central intermediate that is further degraded by protocatechuate dioxygenases through either ortho- or meta-cleavage pathways, ultimately funneling the carbon skeletons into the tricarboxylic acid (TCA) cycle.